
4,4,4-trifluoro-1-(4-isopropylphenyl)-1,3-butanedione
Overview
Description
4,4,4-trifluoro-1-(4-isopropylphenyl)-1,3-butanedione is a useful research compound. Its molecular formula is C13H13F3O2 and its molecular weight is 258.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.08676414 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Introduction
4,4,4-Trifluoro-1-(4-isopropylphenyl)-1,3-butanedione is a fluorinated diketone that has garnered attention for its potential biological activities. This compound belongs to a class of chemicals known for their diverse applications in medicinal chemistry and materials science. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.
Chemical Properties
- Molecular Formula : C13H13F3O2
- Molecular Weight : 256.24 g/mol
- CAS Number : [insert CAS number if available]
- Melting Point : 37-40 °C
- Boiling Point : 224 °C
The trifluoromethyl group significantly influences the compound's lipophilicity and electronic properties, which can affect its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that diketones, including derivatives of this compound, exhibit cytotoxic effects against various cancer cell lines. A notable study evaluated the compound's ability to induce apoptosis in human tumor cells. The mechanism involved the activation of caspase pathways leading to programmed cell death. The compound showed significant activity against oral squamous cell carcinoma with a CC50 value of approximately 7.8 µg/mL .
Antimicrobial Effects
The antimicrobial properties of fluorinated diketones have been explored in several studies. For instance, derivatives similar to this compound demonstrated inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group enhances the lipophilicity of these compounds, facilitating membrane penetration and subsequent antimicrobial action .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes by diketones. Research indicates that certain derivatives can act as inhibitors of heat shock proteins (HSPs), which are crucial for cancer cell survival under stress conditions. By inhibiting HSPs, these compounds can sensitize cancer cells to chemotherapy and enhance treatment efficacy .
Case Studies
Study | Objective | Findings |
---|---|---|
Induction of Apoptosis in HSC-2 Cells | Evaluate cytotoxicity | CC50 = 7.8 µg/mL; significant apoptosis induction |
Antimicrobial Activity | Test against bacterial strains | Inhibition observed in S. aureus and E. coli |
Enzyme Inhibition | Assess HSP inhibition | Enhanced sensitivity of cancer cells to chemotherapeutics |
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The trifluoromethyl group plays a pivotal role in modulating these interactions, thereby influencing the compound's overall bioactivity.
Scientific Research Applications
Organic Synthesis
4,4,4-Trifluoro-1-(4-isopropylphenyl)-1,3-butanedione is utilized as a versatile building block in organic synthesis due to its electrophilic nature. It participates in various reactions:
- Schiff Base Formation : It can react with amines to form Schiff bases, which are intermediates for synthesizing complex organic molecules .
- Keto-enol Tautomerism : The compound exhibits keto-enol tautomerism, which is exploited in synthesizing other derivatives and compounds .
Medicinal Chemistry
The compound has been investigated for its potential pharmacological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can exhibit cytotoxic effects against various human cancer cell lines. The trifluoromethyl group enhances the lipophilicity and biological activity of the compounds .
- Antimalarial Properties : Some derivatives have been tested for their ability to inhibit the growth of chloroquine-resistant malaria strains, indicating potential use in antimalarial drug development .
Coordination Chemistry
The compound serves as a ligand in coordination chemistry:
- Metal Complexation : It forms stable complexes with lanthanides and transition metals. Research has demonstrated its effectiveness in mixed-ligand chelate extraction processes for trivalent lanthanides like Nd(III) and Eu(III) from aqueous solutions .
Case Study 1: Synthesis of NNO Ketoimines
A study detailed the synthesis of a series of NNO ketoimines using this compound as a key reagent. The resulting ketoimines exhibited significant biological activities, showcasing the compound's utility in drug discovery .
Case Study 2: Antiplasmodial Activity
Research focused on synthesizing 3-trifluoromethyl-2-arylcarbonylquinoxaline derivatives using this diketone. The synthesized compounds were evaluated for their antiplasmodial activity against resistant strains of Plasmodium falciparum, demonstrating promising results that highlight the compound's potential in developing new antimalarial therapies .
Summary Table of Applications
Properties
IUPAC Name |
4,4,4-trifluoro-1-(4-propan-2-ylphenyl)butane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c1-8(2)9-3-5-10(6-4-9)11(17)7-12(18)13(14,15)16/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHOXSNQVCLOCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401189839 | |
Record name | 4,4,4-Trifluoro-1-[4-(1-methylethyl)phenyl]-1,3-butanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401189839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832738-17-7 | |
Record name | 4,4,4-Trifluoro-1-[4-(1-methylethyl)phenyl]-1,3-butanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832738-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,4-Trifluoro-1-[4-(1-methylethyl)phenyl]-1,3-butanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401189839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,4-trifluoro-1-[4-(propan-2-yl)phenyl]butane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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